molecular formula C7H11BrO2 B123883 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one CAS No. 141072-68-6

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

Cat. No. B123883
M. Wt: 207.06 g/mol
InChI Key: VRWIAJLLYIEISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one” is a chemical compound with the molecular formula C6H9BrO2. It has an average mass of 193.038 Da and a monoisotopic mass of 191.978592 Da .

Future Directions

The future directions for “2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one” would depend on the specific field of study or application. In the field of organic synthesis, it could be explored as a precursor for the synthesis of various heterocyclic compounds .

properties

IUPAC Name

2-bromo-1-(5-methyloxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-5-2-3-7(10-5)6(9)4-8/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWIAJLLYIEISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596185
Record name 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

CAS RN

141072-68-6
Record name 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-methyl-2-tetrahydrofuroic acid (1.80g, 13.85mmol) in dichloromethane (25ml) was treated with oxalyl chloride (2.4ml, 27.51mmol) in the presence of dimethylformamide (3 drops). After stirring for 1.25h, the solvent was evaporated in vacuo. The residue was re-dissolved in dichloromethane and concentrated again. Excess diazomethane was then bubbled through a solution of the resulting acid chloride in dichloromethane (30ml) at 0° C. When the addition was complete, the mixture was stirred for 10 min. at 0° C. and then treated with 48% aqueous hydrogen bromide (2.6ml, 15.41mmol). The mixture was stirred for 15 min. at room temperature, washed with water (x2), dried and concentrated in vacuo to yield the crude title compound as a brown oil (1.67g, 58%); vmax (CH2Cl2) 1735, 1387 and 1086cm-1 ; δH (CDCl3, 90MHz) 1.33 (3H, d, J 6.0Hz), 1.48 (1H, m), 1.90-2.35 (3H, m), 4.10 (1H, m), 4.25 (2H, s) and 4.48 (1H, m).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
1.25h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5-methyl-2-tetrahydrofuroic acid (1.80 g, 13.85 mmol) in dichloromethane (25 ml) was treated with oxalyl chloride (2.4 ml, 27.51 mmol) in the presence of dimethylformamide (3 drops). After stirring for 1.25 h, the solvent was evaporated in vacuo. The residue was re-dissolved in dichloromethane and concentrated again. Excess diazomethane was then bubbled through a solution of the resulting acid chloride in dichloromethane (30 ml) at 0° C. When the addition was complete, the mixture was stirred for 10 min. at 0° C. and then treated with 48% aqueous hydrogen bromide (2.6 ml, 15.41 mmol). The mixture was stirred for 15 min. at room temperature, washed with water (x2), dried and concentrated in vacuo to yield the crude title compound as a brown oil (1.67 g, 58%); νmax (CH2Cl2) 1735, 1387 and 1086 cm-1 ; δH (CDCl3, 90 MHz) 1.33 (3 H, d, J 6.0 Hz), 1.48 (1 H, m), 1.90-2.35 (3 H, m), 4.10 (1 H, m), 4.25 (2 H, s) and 4.48 (1 H, m).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.